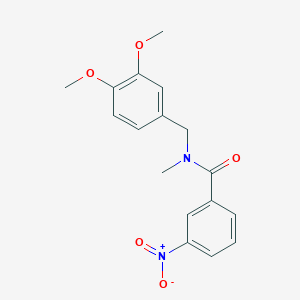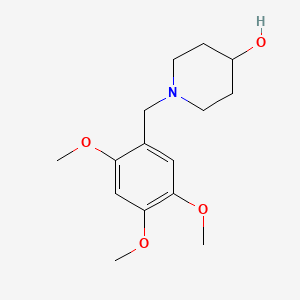
ethyl 4-amino-5-chloro-2-methoxybenzoate
説明
Ethyl 4-amino-5-chloro-2-methoxybenzoate is a useful research compound. Its molecular formula is C10H12ClNO3 and its molecular weight is 229.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 229.0505709 g/mol and the complexity rating of the compound is 225. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
ethyl 4-amino-5-chloro-2-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-3-15-10(13)6-4-7(11)8(12)5-9(6)14-2/h4-5H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFMKNAYGAIHHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1OC)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Q1: How do these compounds interact with 5-HT4 receptors and what are the downstream effects?
A: Studies show that esters of ethyl 4-amino-5-chloro-2-methoxybenzoate, particularly those with modifications on the 2-position with substituted piperidineethanol moieties, exhibit high affinity for 5-HT4 receptors. [, ] These compounds predominantly act as partial agonists, meaning they activate the receptor but to a lesser extent than the endogenous ligand, serotonin. [] This activation stimulates gastrointestinal motility. For instance, in the canine duodenum and jejunum, these compounds increase spike activity, mimicking the prokinetic effect of cisapride. [] This effect is mediated through pathways involving both 5-HT4 and muscarinic receptors. []
Q2: What are the advantages of these compounds compared to existing 5-HT4 receptor modulators like cisapride?
A: While cisapride is an effective prokinetic agent, it can induce tachycardia and prolong the QT interval, potentially leading to cardiac complications. [] Notably, the studied esters of this compound, even at high doses, do not exhibit these cardiac effects in preclinical models. [] This suggests a favorable safety profile compared to cisapride. This dissociation from cardiac effects is likely attributed to their distinct mechanism of action and potentially lower affinity for other receptors involved in cardiac function. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,2-dimethyl-N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5678610.png)
![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5678618.png)
![N-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5678623.png)
![{6-hydroxy-4-[2-(methylamino)isonicotinoyl]-1,4-diazepan-1-yl}acetic acid](/img/structure/B5678634.png)
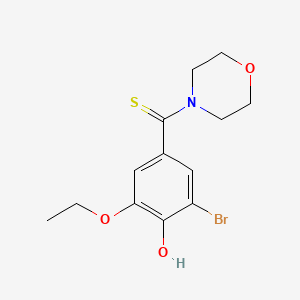
![4-benzyl-1-{2-oxo-2-[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]ethyl}pyrrolidin-2-one](/img/structure/B5678656.png)
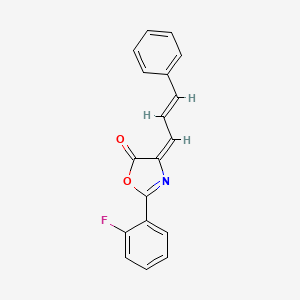
![2-[4-(dimethylamino)benzylidene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B5678666.png)
![8-{[(2,4-difluorophenyl)amino]carbonyl}-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5678673.png)
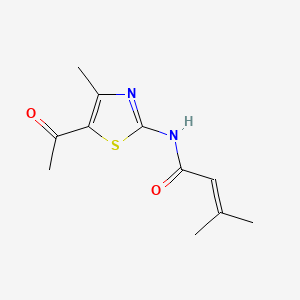
![N-(4-methoxybenzyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5678706.png)

